

# Avatrombopag Maleate Demonstrates Competitive Efficacy Against First-Generation TPO-RAs in Thrombocytopenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Avatrombopag Maleate |           |  |  |  |
| Cat. No.:            | B1665335             | Get Quote |  |  |  |

#### For Immediate Release

A comprehensive review of clinical data indicates that **avatrombopag maleate**, a second-generation thrombopoietin receptor agonist (TPO-RA), offers comparable and, in some instances, superior efficacy to first-generation agents like romiplostim and eltrombopag for the treatment of thrombocytopenia, particularly in patients with chronic immune thrombocytopenia (ITP) and chronic liver disease (CLD).

Recent network meta-analyses and real-world evidence studies have highlighted avatrombopag's robust performance in increasing and maintaining platelet counts. A network meta-analysis of 20 clinical trials involving 2,207 patients showed that avatrombopag and lusutrombopag had the best platelet response compared to placebo, with avatrombopag showing a non-significant advantage over lusutrombopag.[1] Furthermore, avatrombopag was found to be significantly more effective than eltrombopag and romiplostim in achieving a platelet response.[1] Another network meta-analysis concluded that avatrombopag significantly reduced the incidence of any bleeding events compared to placebo, eltrombopag, and romiplostim.[2]

Real-world data from a multicenter U.S. study of 44 patients with ITP who switched from eltrombopag or romiplostim to avatrombopag showed that 93% of patients achieved a platelet response ( $\geq 50 \times 10^9$ /L) and 86% achieved a complete response ( $\geq 100 \times 10^9$ /L) on





avatrombopag.[3] Notably, in patients who switched due to the ineffectiveness of the prior TPO-RA, the median platelet count increased from  $28 \times 10^9$ /L to  $88 \times 10^9$ /L on avatrombopag.[3]

## **Comparative Efficacy Data**



| Outcome<br>Measure                                              | Avatrombopag                    | Eltrombopag                   | Romiplostim                  | Study/Analysis            |
|-----------------------------------------------------------------|---------------------------------|-------------------------------|------------------------------|---------------------------|
| Platelet Response Rate (Odds Ratio vs. Placebo)                 | 36.90 (95% CI,<br>13.33–102.16) | 11.92 (95% CI,<br>7.43–19.14) | 3.71 (95% CI,<br>1.27–10.86) | Network Meta-<br>analysis |
| Platelet Response Rate (Odds Ratio vs. Eltrombopag)             | 3.10 (95% CI,<br>1.01–9.51)     | -                             | -                            | Network Meta-<br>analysis |
| Platelet Response Rate (Odds Ratio vs. Romiplostim)             | 9.96 (95% CI,<br>2.29–43.29)    | -                             | -                            | Network Meta-<br>analysis |
| Incidence of Any<br>Bleeding Events<br>(IRR vs.<br>Eltrombopag) | 0.38 (95% CrI<br>0.19, 0.75)    | -                             | -                            | Network Meta-<br>analysis |
| Incidence of Any<br>Bleeding Events<br>(IRR vs.<br>Romiplostim) | 0.38 (95% Crl<br>0.17, 0.86)    | -                             | -                            | Network Meta-<br>analysis |
| Platelet Response in Switch Study (≥50 x 10°/L)                 | 93% (41/44<br>patients)         | N/A                           | N/A                          | Multicenter US<br>Study   |
| Complete Response in Switch Study (≥100 x 109/L)                | 86% (38/44<br>patients)         | N/A                           | N/A                          | Multicenter US<br>Study   |

# **Mechanism of Action and Signaling Pathways**



## Validation & Comparative

Check Availability & Pricing

Thrombopoietin receptor agonists stimulate megakaryopoiesis and subsequent platelet production by activating the TPO receptor (c-Mpl). While both first and second-generation TPO-RAs target this receptor, there are subtle differences in their binding and downstream signaling. Romiplostim, a peptibody, directly competes with endogenous TPO for binding to the extracellular domain of the TPO receptor. In contrast, avatrombopag and eltrombopag are small molecule agonists that bind to the transmembrane domain of the TPO receptor, leading to its activation without competing with endogenous TPO. This differential binding may contribute to variations in downstream signaling pathways. For instance, romiplostim has been shown to induce a greater degree of downstream AKT signaling.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adults with immune thrombocytopenia who switched to avatrombopag following prior treatment with eltrombopag or romiplostim: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avatrombopag Maleate Demonstrates Competitive Efficacy Against First-Generation TPO-RAs in Thrombocytopenia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665335#efficacy-of-avatrombopag-maleate-compared-to-first-generation-tpo-ras]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com